molecular formula C16H17NOS B5013389 1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]pyrrolidine

1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]pyrrolidine

Cat. No. B5013389
M. Wt: 271.4 g/mol
InChI Key: SNMBJQRYWSCVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]pyrrolidine” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . It also contains a thiophene ring, which is a five-membered ring with sulfur as one of the members . This compound is part of a collection of rare and unique chemicals provided to early discovery researchers .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrrolidine ring and a thiophene ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The thiophene ring is a five-membered ring with sulfur as one of the members .

Future Directions

The future directions for “1-[(4-methyl-5-phenyl-2-thienyl)carbonyl]pyrrolidine” could involve further exploration of its potential biological activities and applications in medicinal chemistry. The diverse structural properties of pyrrolidine derivatives make them promising candidates for the development of new drugs .

properties

IUPAC Name

(4-methyl-5-phenylthiophen-2-yl)-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NOS/c1-12-11-14(16(18)17-9-5-6-10-17)19-15(12)13-7-3-2-4-8-13/h2-4,7-8,11H,5-6,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNMBJQRYWSCVQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)N2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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